molecular formula C19H23FN2 B030527 N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine CAS No. 122861-41-0

N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine

Cat. No. B030527
M. Wt: 298.4 g/mol
InChI Key: WWDHLOLWLHHFBH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to "N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine" often involves complex reactions where the introduction of N-phenyl substituents or fluorine atoms plays a critical role in the final properties of these compounds. For example, the electrophilic amination of 4-fluorophenol with diazenes demonstrated a process involving the complete removal of the fluorine atom, suggesting a method for introducing nitrogen groups adjacent to fluorine on aromatic rings (Bombek et al., 2004).

Molecular Structure Analysis

The molecular structure of similar compounds indicates that the introduction of fluorine or N-phenyl groups can significantly affect the planarity and electron distribution within the molecule. For instance, Yang et al. (2002) reported that N-phenyl substitutions lead to a more planar geometry, affecting the molecule's absorption and fluorescence characteristics, which could be relevant for understanding the electronic structure of "N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine" (Yang et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving fluorophenyl compounds and amines highlight the reactivity of these functional groups. For example, the synthesis of guanidinium-functionalized polymer electrolytes via activated fluorophenyl-amine reaction showcases the versatility of fluorophenylamines in forming stable bonds, suggesting potential reactivity paths for our compound of interest (Kim et al., 2011).

Scientific Research Applications

  • Analgesic Properties : It was identified as a potent morphine-like analgesic in oral administration to mice, highlighting its potential in pain management (Harper & Simmonds, 1964).

  • Precolumn Derivatization in Chromatography : Compounds similar to N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine, like N-(4-Anilinophenyl)isomaleimide (APIM) and N-(4-Anilinophenyl)isophthalimide (APIP), have been used for precolumn derivatization of amines in liquid chromatography with electrochemical detection (Shimada, Tanaka, & Nambara, 1983).

  • pH-Dependent Opioid Receptor Agonist : NFEPP, a similar pH-dependent μ-opioid receptor agonist, was found to exert analgesic effects in damaged tissue in models of neuropathic and abdominal pain (Rodriguez-Gaztelumendi et al., 2018).

  • Antitumor and Antibacterial Agent : This compound was also found to be a potent antitumor and antibacterial agent (Gichumbi et al., 2017).

  • Fluorescence Enhancement : N-phenyl substitutions in 4-aminostilbenes, which include similar compounds, lead to enhanced fluorescence properties, which could be useful in various applications, including sensing and imaging (Yang, Chiou, & Liau, 2002).

  • Mass Spectrometric Identification of Amines : Fluorophors obtained by reacting primary amines with fluorescamine, which includes compounds like N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine, are useful in mass spectrometric identification of biologically important amines (Narasimhachari, 1973).

  • In Vitro Anticancer Activity : Novel amine derivatives of similar compounds have shown in vitro anticancer activity against various cell lines, indicating their potential in cancer research (Vinayak, Sudha, & Lalita, 2017).

Future Directions

Future research could focus on further characterizing this compound, including its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards . This could provide valuable information for potential applications in various fields of research and industry.

properties

IUPAC Name

N-(4-fluorophenyl)-1-(2-phenylethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2/c20-17-6-8-18(9-7-17)21-19-11-14-22(15-12-19)13-10-16-4-2-1-3-5-16/h1-9,19,21H,10-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDHLOLWLHHFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=CC=C(C=C2)F)CCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10618291
Record name Despropionyl para-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorophenyl)-1-phenethylpiperidin-4-amine

CAS RN

122861-41-0
Record name Despropionyl para-fluorofentanyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122861410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Despropionyl para-fluorofentanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10618291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESPROPIONYL P-FLUOROFENTANYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8ZH1EQ95Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Giorgetti, R Barone, G Pelletti… - Drug testing and …, 2022 - Wiley Online Library
Introduction The analysis of novel psychoactive substances (NPS) represents a challenge in forensic toxicology, due to the high number of compounds characterized by different …
R Barone - 2023 - amsdottorato.unibo.it
Introduction. The term New Psychoactive Substances (NPS) encompasses a broad category of drugs which have become available on the market in recent years and whose illicit use …
Number of citations: 2 amsdottorato.unibo.it

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